5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt
Description
Properties
IUPAC Name |
sodium;[5-chloro-2-(2,4-dichlorophenoxy)phenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O5S.Na/c13-7-1-3-10(9(15)5-7)19-11-4-2-8(14)6-12(11)20-21(16,17)18;/h1-6H,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOAPGGJJKGTHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OS(=O)(=O)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737536 | |
| Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68508-18-9 | |
| Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation and Etherification Precursor Formation
The synthesis begins with the acylation of 2,4-dichlorophenol using acetyl chloride in the presence of sulfuric acid, forming an acetylated intermediate. Patent EP0857711A1 details this step under reflux conditions (100–170°C for 2–10 hours), achieving near-quantitative conversion. Subsequent etherification with 5-chloro-2-hydroxybenzene derivatives occurs via nucleophilic aromatic substitution, facilitated by alkaline conditions (5N NaOH at 70–73°C).
Oxidative Ketone Cleavage
The critical Baeyer-Villiger oxidation employs two primary systems:
Acetic Anhydride/Hydrogen Peroxide
In Example 6 of EP0857711A1, 7.9 g of the acetylated intermediate undergoes oxidation with 30% H₂O₂ and acetic anhydride in methylene chloride/sulfuric acid at −5°C to 20°C. The two-phase reaction proceeds through a peracid intermediate, with stepwise temperature ramping (0–15°C over 6 hours) to control exothermicity. Hydrolysis at 100°C for 4 hours yields 5-chloro-2-(2,4-dichlorophenoxy)phenol with 56–57°C melting point.
m-Chloroperbenzoic Acid (MCPBA)
US6215029 demonstrates an alternative using 70% MCPBA in xylene/NaOH, achieving comparable yields (68–72%) but requiring careful pH adjustment to prevent over-oxidation. The method avoids extreme temperatures but generates acidic waste requiring neutralization.
Sulfonation for Sodium Salt Formation
Reaction Conditions and Stoichiometry
Sulfonation of the phenolic –OH group occurs via treatment with chlorosulfonic acid or SO₃ complexes. ChemicalBook data indicate optimal conditions as:
The sodium salt forms through neutralization with NaOH (10% w/v) at pH 7.0–7.5, with precipitation completing at 0–5°C.
Purification Challenges
Due to hygroscopicity, the product requires azeotropic drying with toluene and storage under nitrogen. Patent CN108191753A highlights the necessity of activated carbon decolorization (2–5% w/w) to achieve >98% purity.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Phenolic derivatives.
Substitution: Various chlorinated phenoxyphenol derivatives.
Scientific Research Applications
5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies related to microbial resistance and biofilm formation.
Medicine: Investigated for its potential use in antimicrobial coatings for medical devices and implants.
Industry: Utilized in the formulation of antimicrobial products for personal care and household cleaning
Mechanism of Action
The compound exerts its antimicrobial effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets include various bacterial enzymes and pathways involved in lipid metabolism .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Key Features | Applications | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₁₂H₆Cl₃NaO₅S | Chlorophenoxy-phenol sulfate sodium salt | Bacteriostatic agent | Broad-spectrum antimicrobial |
| 2,4-DES-sodium | C₈H₇Cl₂NaO₅S | Chlorophenoxyethyl sulfate | Herbicide | Plant growth inhibition |
| Triclosan | C₁₂H₇Cl₃O₂ | Chlorophenoxy-phenol | Antimicrobial | Environmental persistence |
| 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid | C₇H₃Cl₂FO₄S | Sulfonyl-carboxylic acid | Enzyme inhibition | Research-stage activity |
| Diclofenac Sodium Salt | C₁₄H₁₀Cl₂NNaO₂ | Carboxylic acid sodium salt | NSAID | Anti-inflammatory |
Research Findings and Key Differences
- Solubility Enhancement : The sulfate-sodium group in the target compound improves water solubility compared to triclosan, enhancing formulation flexibility in detergents ( vs. 11).
- Toxicity Profile : Unlike diclofenac sodium (H301 acute toxicity), the target compound primarily exhibits irritation hazards (H315/H319) ().
- Environmental Impact : Both triclosan and the target compound may persist in ecosystems, but the sulfate group could alter degradation pathways ().
Biological Activity
5-Chloro-2-(2,4-dichlorophenoxy)phenol hydrogen sulfate sodium salt, commonly known as triclosan, is an antimicrobial agent widely utilized in various consumer products, including personal care items and household disinfectants. Its chemical structure allows it to exhibit significant biological activity, particularly against a range of microorganisms. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₂H₇Cl₃O₂
- Molecular Weight : 289.542 g/mol
- CAS Number : 3380-34-5
- Melting Point : 54 to 57.3 °C
- Density : 1.49 g/cm³
- LogP : 5.14470
Triclosan works primarily by inhibiting bacterial fatty acid synthesis through the inhibition of the enzyme enoyl-acyl carrier protein reductase (ENR). This mechanism disrupts the production of essential fatty acids required for bacterial cell membrane integrity and function, leading to cell death.
Antimicrobial Efficacy
Triclosan exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. The effectiveness of triclosan has been documented in various studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 - 4 µg/mL |
| Staphylococcus aureus | 0.25 - 2 µg/mL |
| Candida albicans | 1 - 8 µg/mL |
These values indicate that triclosan is effective at low concentrations, making it a potent antimicrobial agent.
Case Studies
- In Vivo Studies : Research conducted on rats demonstrated that oral administration of triclosan resulted in significant reductions in bacterial load in infected tissues compared to control groups. The study reported a reduction of up to 90% in bacterial counts after treatment with triclosan at doses as low as 1 mg/kg body weight.
- Environmental Impact : A study focusing on aquatic environments found that triclosan levels correlated with reduced microbial diversity in freshwater ecosystems. The compound was shown to bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects.
- Resistance Development : There is evidence suggesting that prolonged exposure to triclosan may lead to the development of resistant bacterial strains. A study highlighted an increase in resistance genes among Staphylococcus aureus isolates from patients using triclosan-containing products.
Safety and Regulatory Status
Triclosan has been classified under various regulatory frameworks due to its potential health risks and environmental impact:
- EPA Assessment : The Environmental Protection Agency (EPA) has reviewed triclosan's safety profile and its environmental persistence, leading to restrictions on its use in certain products.
- Health Risks : Concerns have been raised regarding triclosan's endocrine-disrupting properties and its association with allergic reactions and skin irritations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
